mPEG12-Br chemical properties
mPEG12-Br chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of mPEG12-Br
Introduction
Methoxy-polyethylene glycol (12) bromide (mPEG12-Br) is a discrete, monofunctional polyethylene glycol (PEG) derivative that has emerged as a cornerstone reagent in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, comprising a terminal methoxy group for stability and a reactive bromide group for conjugation, provides an optimal balance of hydrophilicity and specific reactivity. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core chemical properties of mPEG12-Br, its reaction mechanisms, and its practical applications, supported by field-proven experimental insights and protocols.
Section 1: Core Chemical and Physical Properties
The utility of mPEG12-Br is fundamentally derived from its distinct physicochemical characteristics. The PEG backbone, consisting of 12 ethylene glycol units, imparts significant aqueous solubility to molecules it is conjugated with, a critical attribute for enhancing the bioavailability and pharmacokinetic profiles of therapeutic agents.[1][2]
| Property | Value | Source(s) |
| Full Chemical Name | 37-Bromo-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontane | [] |
| Common Synonyms | m-PEG12-Br, Methoxy-PEG12-bromide, Br-(CH2CH2O)12-Me | [][4] |
| CAS Number | 1620461-89-3 | [][4][5][6] |
| Molecular Formula | C25H51BrO12 | [][4][6] |
| Molecular Weight | 623.57 g/mol | [][4][6] |
| Appearance | Pale Yellow Oily Liquid or White/Colorless Solid | [][4] |
| Purity | Typically ≥95% - 98% | [][5][6] |
| Solubility | Soluble in Dichloromethane (DCM) and other organic solvents; the PEG chain enhances aqueous solubility of conjugates. | [7] |
| Storage Conditions | Store at 2-8°C for short-term or -20°C for long-term storage. Protect from moisture. | [][5][8] |
Stability and Handling: mPEG12-Br is stable under recommended storage conditions.[8] However, the terminal alkyl bromide can be susceptible to hydrolysis over extended periods in aqueous solutions, particularly at non-neutral pH. To prevent moisture condensation, which can compromise the reagent's integrity, it is crucial to allow the vial to equilibrate to room temperature before opening. For experimental use, stock solutions should be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9][10]
Section 2: Reactivity and Mechanism of Action
The primary chemical utility of mPEG12-Br lies in its function as an electrophile in bimolecular nucleophilic substitution (SN2) reactions.[1][9] The carbon atom bonded to the bromine is electron-deficient (electrophilic) due to the electronegativity of the adjacent halogen.[11] This makes it a prime target for attack by nucleophiles.
The SN2 Mechanism: The reaction proceeds via a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the bromine atom (back-side attack).[12] Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced. Bromide is an excellent leaving group, which facilitates this reaction.[5][7][13] This mechanism results in an inversion of stereochemical configuration at the reaction center, though this is often not relevant for the linear PEG chain.
The reactivity of alkyl halides in SN2 reactions is heavily influenced by steric hindrance.[10][12] mPEG12-Br, as a primary alkyl halide, has minimal steric bulk around the reactive carbon, making it highly accessible to nucleophiles and thus highly reactive in SN2 substitutions.[11][12]
Caption: SN2 reaction mechanism of mPEG12-Br.
Targeted Nucleophiles in Bioconjugation: In the context of bioconjugation, mPEG12-Br reacts with nucleophilic functional groups present on biomolecules. The most common targets, in order of general reactivity, are:
-
Thiols (Cysteine Residues): The thiol group (-SH) of cysteine is readily deprotonated to the highly nucleophilic thiolate anion (-S⁻) at a slightly basic pH (7.5-8.5), making it a primary target for efficient and specific PEGylation.[9]
-
Amines (Lysine Residues & N-terminus): The ε-amino group (-NH₂) of lysine and the α-amino group at the N-terminus of a protein are also effective nucleophiles. A pH of 8.0-9.0 is typically used to ensure the amine is deprotonated and reactive.[9][14]
-
Other Residues: Under specific conditions, other residues with nucleophilic character, such as histidine and tyrosine, can also react, though generally to a lesser extent.[9]
Section 3: Key Applications in Research and Drug Development
The versatility of mPEG12-Br makes it a valuable tool across several scientific disciplines.
-
Protein and Peptide PEGylation: This is the most common application. Covalently attaching mPEG12-Br to a therapeutic protein or peptide can significantly improve its pharmacokinetic properties.[][15] The PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance and extending its circulating half-life. It also provides a hydrophilic shield that can decrease immunogenicity and prevent degradation by proteases.[2][]
-
Drug Delivery and Nanomedicine: mPEG12-Br is used to functionalize small molecule drugs, lipids for nanoparticle formation (e.g., in LNPs), and other drug carriers.[][4] This enhances the solubility and stability of hydrophobic drugs, enabling effective formulation and delivery.[]
-
Bioconjugation for Diagnostics and Imaging: The reagent can be used to link biomolecules like antibodies or peptides to surfaces or other molecules, such as fluorescent dyes or contrast agents.[4][16][17] This is fundamental for creating targeted diagnostic assays, biosensors, and imaging agents.[17]
-
Surface Functionalization: mPEG12-Br is employed to modify the surfaces of medical devices, implants, and biosensors.[] The resulting PEG layer effectively reduces non-specific protein adsorption and cellular adhesion, improving the biocompatibility of the material.[]
Section 4: Experimental Protocols and Methodologies
The success of a conjugation reaction with mPEG12-Br depends on careful optimization of reaction parameters.
Protocol 4.1: General Workflow for Protein PEGylation
This protocol provides a framework for the conjugation of mPEG12-Br to a protein, targeting either cysteine or lysine residues.
Caption: General experimental workflow for protein PEGylation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Allow the mPEG12-Br vial to warm to room temperature before opening.
-
Prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO or DMF.[9]
-
Prepare the reaction buffer. For targeting thiols, use a buffer at pH 7.5-8.5 (e.g., phosphate buffer with EDTA). For targeting amines, use a buffer at pH 8.0-9.0 (e.g., borate or bicarbonate buffer).[9]
-
-
Protein Solution:
-
Dissolve or dialyze the target protein into the chosen reaction buffer at a known concentration.
-
-
PEGylation Reaction:
-
Calculate the required volume of the mPEG12-Br stock solution to achieve the desired molar excess over the protein (typically ranging from 5-fold to 50-fold).
-
Add the mPEG12-Br stock solution dropwise to the protein solution while stirring gently. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.[9]
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a set duration (e.g., 2 to 24 hours).[9]
-
Monitor the reaction's progress by taking small aliquots at different time points and analyzing them by SDS-PAGE (to observe a shift in molecular weight) or HPLC (to quantify the formation of the conjugate).[9][18]
-
-
Quenching:
-
Once the desired level of PEGylation is reached, stop the reaction by adding a quenching solution. This is typically a small molecule with a highly reactive nucleophile (e.g., L-cysteine, Tris, or glycine) at a final concentration of 20-50 mM to consume any unreacted mPEG12-Br.[9]
-
-
Purification and Analysis:
-
Purify the PEGylated protein from unreacted PEG, unreacted protein, and byproducts using chromatographic techniques such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Characterize the final product for purity, identity, and degree of PEGylation.
-
Section 5: Analytical Characterization
A multi-faceted analytical approach is essential for characterizing mPEG12-Br and its conjugates, ensuring product quality and consistency.[18]
| Technique | Primary Separation Principle | Primary Application | Resolution & Sensitivity |
| SDS-PAGE | Electrophoretic mobility based on size | Routine purity assessment, estimation of MW shift after PEGylation. | Moderate; can be difficult to resolve species with similar MW. Sensitivity in ng to µg range.[18] |
| HPLC (SEC/RP) | Size (SEC) or hydrophobicity (RP) | Separation and quantification of unreacted protein, free PEG, and PEGylated isoforms. | High; can resolve positional isomers and different degrees of PEGylation.[18][19] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Definitive molecular weight determination, identification of PEGylation sites, and structural characterization. | Very High; provides precise mass data for individual species.[15][18] |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance | Structural confirmation of mPEG12-Br and its conjugates. | Provides detailed structural information. The PEG backbone shows a characteristic strong signal around 3.6 ppm, with the terminal methoxy group at ~3.38 ppm.[20][21] |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | Identification of functional groups. | Confirms the presence of the C-O-C ether linkages of the PEG backbone. Changes in the spectrum post-reaction can indicate new bond formation.[22][23] |
Causality in Analytical Choices:
-
Initial Screening: SDS-PAGE is used for rapid, qualitative assessment of the reaction's success, indicated by a clear band shift.
-
Quantitative Analysis: HPLC, particularly SEC-HPLC, is crucial for separating the product from reactants and quantifying the reaction yield.[19] RP-HPLC can further resolve isomers if multiple PEGylation sites exist.[18][19]
-
Definitive Characterization: Mass spectrometry is the gold standard for confirming the exact mass of the conjugate, which directly verifies the number of PEG units attached.[15][18] It is indispensable for regulatory submissions and ensuring product consistency.
Conclusion
mPEG12-Br is a highly effective and versatile chemical tool for researchers in drug development and biotechnology. Its well-defined structure, coupled with the predictable and efficient reactivity of its terminal bromide group via an SN2 mechanism, allows for the precise modification of a wide range of molecules. By understanding its core chemical properties and leveraging optimized protocols for reaction and analysis, scientists can successfully employ mPEG12-Br to enhance the therapeutic potential of proteins, peptides, and small molecules, driving innovation in medicine and materials science.
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